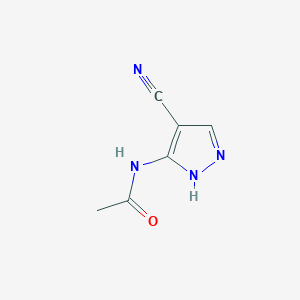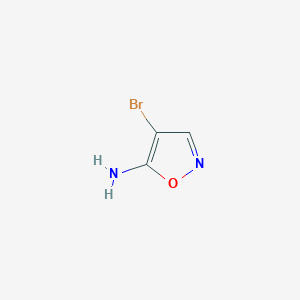
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide, also known as THPPB, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. THPPB was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and evaluation of benzamide derivatives due to their interesting chemical properties and potential biological activities. For instance, the improved process for the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine underlines the importance of optimizing reaction conditions to achieve high yields of benzamide derivatives. Such studies highlight the critical role of catalysts like triethylamine and the impact of reaction temperature and time on product yield, which could be relevant for synthesizing N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-(trifluoromethoxy)benzamide with high efficiency (Dian, 2010).
Biological Activities
The structural similarity to known bioactive compounds suggests potential research applications in exploring the biological activities of this compound. For example, benzamide derivatives have been studied for their antibacterial properties, as demonstrated by the synthesis and evaluation of N-(3-Hydroxy-2-pyridyl) benzamides against various bacteria. Such compounds have shown activity against Escherichia coli and Staphylococcus aureus, indicating the potential of benzamide derivatives in antimicrobial research (Mobinikhaledi et al., 2006).
Drug Metabolism and Pharmacokinetics
Studies on related compounds, like flumatinib, a novel antineoplastic tyrosine kinase inhibitor, provide insights into the metabolism and pharmacokinetics of benzamide derivatives. Research in this area focuses on identifying metabolites and understanding the metabolic pathways in humans, which could be essential for evaluating the safety and efficacy of related compounds, including this compound, especially in the context of drug development (Gong et al., 2010).
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)25-13-6-4-11(5-7-13)15(24)20-9-12(22)10-21-8-2-1-3-14(21)23/h1-8,12,22H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBJMAFRAYREFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2833010.png)
![N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2833011.png)
![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)


![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)

![N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2833020.png)


![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)